molecular formula C24H19NO4 B11147889 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11147889
M. Wt: 385.4 g/mol
InChI Key: XKGNMMZZSVTLQJ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a chromeno-pyrrole system, and various substituents that contribute to its chemical properties and potential applications. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the chromeno-pyrrole core. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interactions with various molecular targets and pathways:

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19NO4/c1-14-11-18-19(12-15(14)2)29-23-20(22(18)26)21(16-7-4-3-5-8-16)25(24(23)27)13-17-9-6-10-28-17/h3-12,21H,13H2,1-2H3

InChI Key

XKGNMMZZSVTLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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